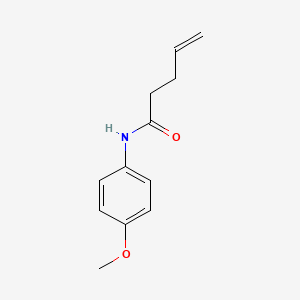

N-(4-methoxyphenyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)pent-4-enamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is also known by the synonym 4-Pentenamide, N-(4-methoxyphenyl)- .

Molecular Structure Analysis

The molecular structure of this compound can be found in the Mol file provided by ChemicalBook . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the search results.Physical And Chemical Properties Analysis

This compound has a melting point of 86-88 °C and a predicted boiling point of 376.7±35.0 °C. Its predicted density is 1.073±0.06 g/cm3, and its predicted pKa is 14.34±0.70 .Scientific Research Applications

Synthesis of Antibiotics and Related Compounds N-(4-methoxyphenyl)pent-4-enamide and its derivatives have been explored in the synthesis of antibiotics. For instance, Hanaya and Itoh (2010) described the preparation of antibiotic SF-2312 using related compounds, highlighting the potential of these substances in pharmaceutical synthesis (Hanaya & Itoh, 2010).

Chemical Transformations and Isomerization Research by Sergeyev and Hesse (2003) explored the preparation of enamides, including those related to this compound, through the 'long-distance' migration of double bonds in unsaturated amides. This work contributes to understanding chemical transformations and their applications in various fields (Sergeyev & Hesse, 2003).

Role in Bischler–Napieralski Isoquinoline Synthesis Doi, Shirai, and Sato (1997) investigated the use of derivatives of this compound in the Bischler–Napieralski isoquinoline synthesis. They found that these compounds can yield both normal and abnormal reaction products, providing insights into reaction mechanisms in organic chemistry (Doi, Shirai, & Sato, 1997).

Potential Antibacterial Activity Research by Cindrić et al. (2018) on non-symmetric enaminones, which are related to this compound, revealed mild antibacterial activity against certain bacteria. This suggests potential applications of these compounds in developing antibacterial agents (Cindrić et al., 2018).

Corrosion Inhibition in Metals Abu-Rayyan et al. (2022) explored the use of this compound derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Antimicrobial Agent Synthesis A study by Nengroo et al. (2021) on the synthesis of fatty acid-derived amides, including derivatives of this compound, showed potent antifungal and antibacterial activities. This underscores the compound's utility in antimicrobial applications (Nengroo et al., 2021).

Mechanism of Action

Action Environment

The action, efficacy, and stability of N-(4-methoxyphenyl)pent-4-enamide can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and storage conditions.

Biochemical Analysis

Biochemical Properties

N-(4-methoxyphenyl)pent-4-enamide has been shown to interact with various biomolecules in biochemical reactions . It has been evaluated in vitro against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans

Cellular Effects

This compound affects the viability of parasites in a time- and concentration-dependent manner . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

This compound has been evaluated in vitro against the nematode Toxocara canis

Properties

IUPAC Name |

N-(4-methoxyphenyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-5-12(14)13-10-6-8-11(15-2)9-7-10/h3,6-9H,1,4-5H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDDAPSJSKKDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)

![N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2900202.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900204.png)

![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)

![1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2900211.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)